molecular formula C15H18ClNO B2403157 2-(4-Benzylphenoxy)ethan-1-amine hydrochloride CAS No. 179023-06-4

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride

Cat. No.: B2403157
CAS No.: 179023-06-4
M. Wt: 263.77
InChI Key: JQBWMPPWHKNYID-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)ethan-1-amine hydrochloride is an organic compound . It appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-benzylphenoxy)ethanamine hydrochloride . The InChI code is 1S/C15H17NO.ClH/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H . The molecular weight is 263.77 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Catalytic Oxidation Systems

Shimizu et al. (1992) explored the effectiveness of various amines, including hydroxylamine hydrochloride, in the catalytic oxidation of alkyl substituted p-benzoquinones. This research suggests the potential of similar amines, like 2-(4-Benzylphenoxy)ethan-1-amine hydrochloride, in catalytic systems for chemical synthesis (Shimizu et al., 1992).

Corrosion Inhibition

A study by Boughoues et al. (2020) on four amine derivative compounds, including 2-[(phenylamino)methyl]phenol, demonstrated their effectiveness as corrosion inhibitors on mild steel in acidic environments. This indicates the potential of this compound in similar applications (Boughoues et al., 2020).

Photoreduction Processes

Miyasaki et al. (1992) investigated the photoreduction of benzophenone by diphenylamine linked by spacers in acetonitrile solution. The findings provide insights into the behavior of similar amines, like this compound, in photoreduction reactions (Miyasaki et al., 1992).

Asymmetric Synthesis

Xiao et al. (2017) reported on the asymmetric synthesis involving amine compounds, highlighting the potential of this compound in similar synthetic approaches (Xiao et al., 2017).

Supramolecular Assemblies

Singh et al. (2016) constructed supramolecular assemblies using reduced Schiff bases with functional groups similar to those in this compound. This research suggests its potential in the formation of complex molecular structures (Singh et al., 2016).

Environmental Applications

Zhou et al. (2018) explored the use of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This implies the potential of this compound in environmental cleanup applications (Zhou et al., 2018).

Molecular Recognition

Ermer and Eling (1994) studied molecular recognition among alcohols and amines. The findings could be relevant to understanding the interactions involving this compound in similar molecular environments (Ermer & Eling, 1994).

Safety and Hazards

The compound has a GHS07 signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4-benzylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-10-11-17-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBWMPPWHKNYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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